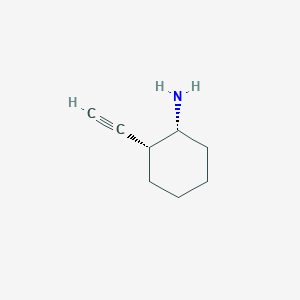
rac-(1R,2R)-2-ethynylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-ethynylcyclohexan-1-amine: is a chiral compound with a unique structure that includes an ethynyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group and the amine functionality.
Amination: The amine group is introduced via reductive amination, where the intermediate product reacts with an amine source under reducing conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: rac-(1R,2R)-2-ethynylcyclohexan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amine and ethynyl groups.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be used in the synthesis of polymers and other materials with specialized properties.
作用機序
The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- rac-(1R,2R)-2-ethoxycyclohexan-1-amine
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
Comparison: rac-(1R,2R)-2-ethynylcyclohexan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for π-π interactions. In contrast, similar compounds with ethoxy or isopropoxycarbonyl groups may exhibit different reactivity and binding properties, making this compound a valuable compound for specific applications.
生物活性
Rac-(1R,2R)-2-ethynylcyclohexan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound includes an ethynyl group attached to a cyclohexane ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
The biological activity of this compound primarily involves its role as an inhibitor of histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC can result in altered gene expression profiles, which may affect cell proliferation and differentiation, making this compound a candidate for cancer therapy and other diseases associated with epigenetic modifications.
Biological Activity Overview
Research indicates that this compound interacts with various molecular targets within cells. Its mechanism of action includes:
- Binding to Enzymes : The compound shows affinity for specific enzymes involved in metabolic pathways.
- Influencing Cellular Pathways : By modulating pathways related to gene expression and metabolism, it can potentially impact cellular behavior significantly.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cancer Cell Proliferation
- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis through HDAC inhibition. This suggests its potential as an anti-cancer agent.
-
Neuroprotective Effects
- Research indicated that this compound could exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. It was shown to reduce oxidative stress markers in neuronal cell cultures.
- Enzyme Interaction Studies
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for distinct reactivity patterns compared to structurally similar compounds. The following table summarizes some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,2S)-2-amino-1-ethynylcyclohexan-1-ol | Amino alcohol | Contains a hydroxyl group along with an amine |
| (1R,2S)-2-methoxycyclohexan-1-amine | Ether derivative | Includes a methoxy group which alters solubility |
| (1S,2S)-2-bromo-cyclohexan-1-amine | Halogenated amine | Bromine substitution affects reactivity |
特性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
(1R,2R)-2-ethynylcyclohexan-1-amine |
InChI |
InChI=1S/C8H13N/c1-2-7-5-3-4-6-8(7)9/h1,7-8H,3-6,9H2/t7-,8+/m0/s1 |
InChIキー |
GCOGSTNVDOEXPM-JGVFFNPUSA-N |
異性体SMILES |
C#C[C@H]1CCCC[C@H]1N |
正規SMILES |
C#CC1CCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















